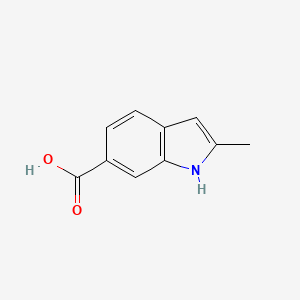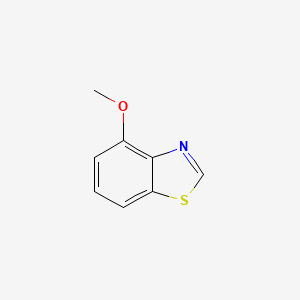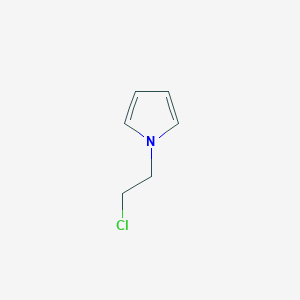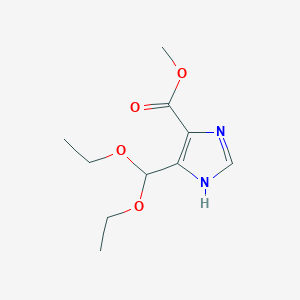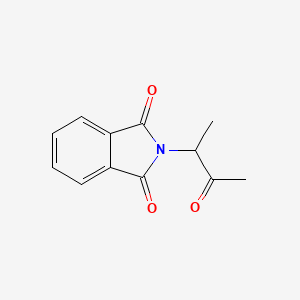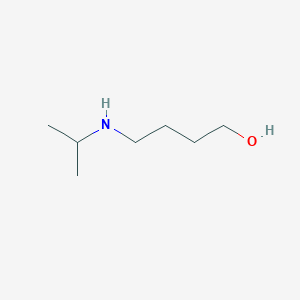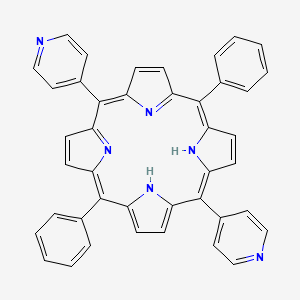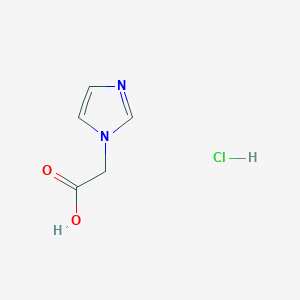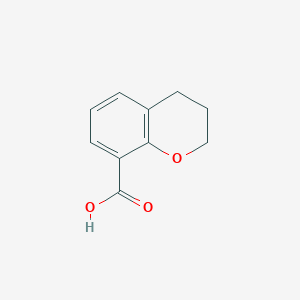
色满-8-羧酸
描述
Chroman-8-carboxylic acid (C8CA) is a novel synthetic organic compound that has been studied for its potential applications in scientific research. C8CA is a highly versatile compound that can be used in a variety of lab experiments and can potentially be used to study a range of biochemical and physiological effects.
科学研究应用
有机合成
羧酸,如色满-8-羧酸,是用途广泛的有机化合物,应用于有机合成、纳米技术和聚合物等各个领域 . 它们参与合成和天然的小分子和大分子物质的获取 .
纳米技术
在纳米技术中,羧酸有助于纳米结构(如碳纳米管和石墨烯)的表面改性 . 它们促进金属纳米颗粒或碳纳米结构的分散和掺入 .
聚合物
羧酸在聚合物领域用作单体、添加剂、催化剂等 . 它们在聚合物纳米材料的生产中起着至关重要的作用 .
医疗领域
羧酸在医疗领域有应用。 它们可以是天然的或合成的,可以提取或合成 .
制药
在制药行业,羧酸在各种应用中使用。 它们具有高度的极性和在有机反应中很活跃,例如取代、消除、氧化、偶联等 .
表面改性
作用机制
Target of Action
It’s known that carboxylic acid reductases (cars) catalyze the reduction of a broad range of carboxylic acids into aldehydes . These aldehydes can serve as common biosynthetic precursors to many industrial chemicals .
Mode of Action
The mode of action of Chroman-8-carboxylic acid involves two independent decarboxylation processes . The first one initiates the cycle and the second completes the process . Key parameters for the success of this transformation include visible light, a photoredox catalyst, a base, an anhydrous solvent, and an inert atmosphere .
Biochemical Pathways
Chroman-8-carboxylic acid is involved in the synthesis of chromans . The synthesis involves a series of reactions, including Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization . A bifunctional aminoboronic acid facilitates intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids .
Pharmacokinetics
It’s known that optically pure 6-fluoro-chroman-2-carboxylic acids (fccas), with (s) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry .
Result of Action
The result of the action of Chroman-8-carboxylic acid is the production of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones . These compounds are important structural motifs present in various natural products .
Action Environment
The action environment of Chroman-8-carboxylic acid includes an aqueous–toluene biphasic system . This system allows for the sequential resolution of the compound with immobilized cells . Only the aqueous phase needs to be replaced to sequentially change the immobilized cells and recover optically pure compounds in turn, while the organic phase is retained .
属性
IUPAC Name |
3,4-dihydro-2H-chromene-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFOWPRKKPHPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(=O)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507363 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31457-16-6 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the source and potential biological activity of Chroman-8-carboxylic acid?
A1: Chroman-8-carboxylic acid is a novel compound isolated from the bark of the Ximenia americana plant. [] This plant is traditionally used in folk medicine for various ailments. While the specific biological activity of Chroman-8-carboxylic acid itself wasn't detailed in the provided abstracts, the ethanolic extract of Ximenia americana bark, from which the compound was isolated, displayed significant activity against Staphylococcus aeruginos. [, ] This suggests that Chroman-8-carboxylic acid might contribute to the antibacterial properties observed in the plant extract, but further research is needed to confirm this.
Q2: Are there any related compounds that could provide insights into potential structure-activity relationships?
A3: Although not explicitly stated for Chroman-8-carboxylic acid, the research mentions the isolation of Ergosta-4,6,8,22-tetraen-3-one, a known steroid, from the same plant extract. [, ] This steroid was found to exhibit toxicity towards zebrafish larvae. While structurally different from Chroman-8-carboxylic acid, the presence of a bioactive steroid in Ximenia americana bark opens avenues for investigating potential structure-activity relationships among different classes of compounds within this plant and their potential synergistic effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

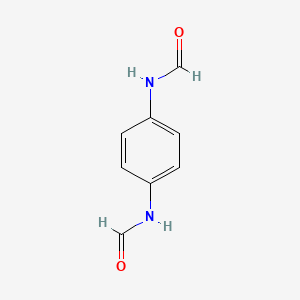
![5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1590318.png)
